Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride
Description
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate hydrochloride is a cyclopropane-containing organic compound with a hydroxyamino (–NHOH) group and an ester moiety. It is primarily utilized as a building block in pharmaceutical and biochemical research, particularly in synthesizing heterocyclic compounds and bioactive molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental applications .
Properties
IUPAC Name |
methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(8)5(7-9)4-2-3-4;/h4-5,7,9H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJJDKMCRYRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride typically involves the reaction of cyclopropylamine with methyl chloroacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine.
Substitution: The acetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s uniqueness lies in its hydroxyamino group, which distinguishes it from analogs with amino, chloro, or aminomethyl substituents. Below is a comparative analysis:
Key Observations:
Hydroxyamino Group Reactivity: The –NHOH group in the target compound enables participation in redox reactions and metal chelation, unlike the amino (–NH₂) or chloro (–Cl) groups in analogs. This property is critical in catalysis and drug metabolism studies .
Cyclopropane Ring Stability: The strained cyclopropane ring enhances reactivity in ring-opening reactions, common in all analogs. However, the hydroxyamino derivative may exhibit unique regioselectivity due to electron-withdrawing effects .
Biological Activity
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound can be synthesized through a reaction involving cyclopropylamine and methyl chloroacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The synthesis requires controlled temperature and pH to yield the desired product effectively.
Biological Activity
This compound has been studied for its interactions with various biomolecules, particularly enzymes and receptors. The hydroxyamino group in its structure allows for hydrogen bonding, which can enhance binding affinity to target proteins. Additionally, the cyclopropyl group may contribute to hydrophobic interactions that stabilize these complexes .
The mechanism of action involves the compound's binding to specific molecular targets, modulating their activity. Research suggests that the compound may inhibit certain enzyme activities or alter receptor functions, leading to biological effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl 2-cyclopropyl-2-(amino)acetate | Lacks hydroxy group | Reduced reactivity and biological activity |
| Ethyl 2-cyclopropyl-2-(hydroxyamino)acetate | Ethyl group instead of methyl | Different physical and chemical properties |
| Methyl 2-cyclopropyl-2-(hydroxyamino)propionate | Propionate instead of acetate | Varies in binding affinity and activity |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells. It induced apoptosis through modulation of key signaling pathways .
- Enzyme Inhibition : Research indicated that this compound could inhibit specific kinases involved in cell signaling, suggesting its potential as a therapeutic agent for diseases driven by aberrant kinase activity .
- In Vivo Studies : Animal models have shown promising results regarding the safety profile and efficacy of this compound in inhibiting tumor growth without significant toxicity, further supporting its potential as a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
